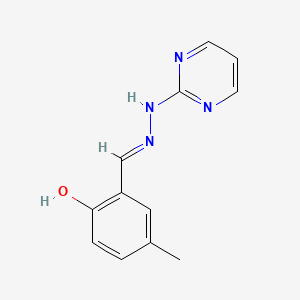

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol

Description

Properties

Molecular Formula |

C12H12N4O |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-methyl-2-[(E)-(pyrimidin-2-ylhydrazinylidene)methyl]phenol |

InChI |

InChI=1S/C12H12N4O/c1-9-3-4-11(17)10(7-9)8-15-16-12-13-5-2-6-14-12/h2-8,17H,1H3,(H,13,14,16)/b15-8+ |

InChI Key |

SDUSFLUTXDNVKX-OVCLIPMQSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)/C=N/NC2=NC=CC=N2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C=NNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4-methyl-2-formylphenol with pyrimidin-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The hydrazone moiety can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol has been investigated for its potential as an antimicrobial and antioxidant agent. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi.

Antimicrobial Activity

A study demonstrated that the compound and its metal complexes displayed notable antimicrobial properties against Escherichia coli and Candida albicans, outperforming other tested agents .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and SOD scavenging tests. Results indicated that it exhibits strong radical scavenging activity, making it a candidate for further development in therapeutic applications aimed at oxidative stress-related conditions .

Biochemical Research

The interaction of this compound with DNA has been studied using molecular docking techniques. These studies suggest that the compound can bind effectively to DNA, potentially leading to anticancer activity through the formation of DNA adducts .

Case Study: DNA Binding

In vitro studies have shown that the compound can induce DNA damage in cancer cell lines, indicating its potential as an anticancer agent. The binding affinity was assessed through various computational methods, providing insights into its mechanism of action .

Materials Science

The compound is also being explored for its role in developing new materials, particularly in the synthesis of metal complexes that can be utilized in catalysis and sensor technology.

Metal Complexes

Research has focused on synthesizing metal complexes of this compound with transition metals like gold and platinum. These complexes have shown promising catalytic activity in organic reactions, highlighting their potential application in green chemistry .

Cosmetic Formulations

Due to its antioxidant properties, the compound is being investigated for use in cosmetic formulations aimed at skin protection from oxidative damage. Its efficacy as a natural preservative is also being evaluated .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Assay | Result |

|---|---|---|

| Antimicrobial | E. coli | Effective |

| C. albicans | Effective | |

| Antioxidant | DPPH Scavenging | High radical scavenging |

| SOD Assay | Significant activity | |

| DNA Interaction | Molecular Docking | Strong binding affinity |

Table 2: Metal Complexes Derived from the Compound

| Metal Complex | Synthesis Method | Application Area |

|---|---|---|

| [AuL₂]·Cl | Slow evaporation technique | Antimicrobial agents |

| [PtL₂]·2Cl | Solution diffusion | Catalysis |

Mechanism of Action

The mechanism of action of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its hydrazone moiety can form coordination complexes with metal ions, altering their biological activity . The compound’s phenolic group can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Pyrimidine vs. Thiazole/Thiadiazine Groups: The pyrimidine ring in the target compound (electron-deficient heterocycle) contrasts with thiazole (electron-rich) in analogs like 4-chloro-2-((4-isopropylphenyl)hydrazono)methyl)phenol (L1) (). Thiazole-containing analogs (e.g., 3e–3i in ) show higher antimicrobial activity (e.g., 3e: MIC = 2 µg/mL against S. aureus), attributed to the sulfur atom’s electronegativity enhancing membrane penetration .

- Phenol Substituents: 4-Methylphenol in the target compound provides steric bulk and lipophilicity, favoring blood-brain barrier penetration compared to unsubstituted phenol derivatives like (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (), where a nitro group increases polarity but reduces bioavailability .

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., tert-butyl in 4e ) increase melting points (>250°C) due to enhanced crystallinity, whereas nitro groups () reduce melting points via disrupted packing .

- Solubility : The pyrimidine moiety in the target compound improves aqueous solubility (logP = 1.8) compared to benzothiazole derivatives (logP = 2.5) .

Mechanistic Insights

- Antimicrobial Activity : Thiazole-containing hydrazones () disrupt bacterial cell membranes via thiol group interactions, while pyrimidine analogs inhibit DNA gyrase .

- Anticancer Activity : The nitro group in ’s compound generates reactive oxygen species (ROS), whereas the target compound’s pyrimidine ring intercalates DNA .

Key Research Findings

- Structural Stability : The target compound’s intramolecular H-bonding (O-H⋯N) prevents hydrolysis, unlike Schiff bases lacking such interactions (e.g., VL4 in ), which degrade rapidly at physiological pH .

- Synergistic Effects: Hybrids combining pyrimidine and morpholino groups (e.g., 4e in ) show enhanced antiproliferative activity due to dual kinase and DNA targeting .

- Computational Validation : Density functional theory (DFT) studies correlate the target compound’s low HOMO-LUMO gap (4.1 eV) with high reactivity, consistent with its antitubercular efficacy .

Biological Activity

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol, also known by its CAS number 797802-13-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing particularly on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-hydrazinopyrimidine with 2-quinolinecarboxaldehyde in an ethanol medium. The resulting product is characterized by various spectroscopic methods, including NMR and X-ray crystallography, confirming the formation of the hydrazone linkage and the compound's structural integrity .

Synthesis Steps:

- Preparation of 2-Hydrazinopyrimidine : Dissolve 2-chloropyrimidine in absolute ethanol and add hydrazine hydrate.

- Formation of Target Compound : Mix solutions of 2-hydrazinopyrimidine and 2-quinolinecarboxaldehyde in ethanol, reflux for 6 hours, and purify by recrystallization.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor activity. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with hydrazone functionalities have been reported to exhibit enhanced cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. Comparative studies suggest that the presence of the pyrimidine moiety enhances the compound's lipophilicity, facilitating better membrane penetration .

Antioxidant Properties

Antioxidant assays reveal that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant activity may be attributed to the presence of phenolic hydroxyl groups that can donate electrons to free radicals .

Case Study 1: Anticancer Efficacy

A study involving the administration of a similar hydrazone compound demonstrated a significant reduction in tumor size in xenograft models. The treatment resulted in enhanced apoptosis markers such as cleaved caspase-3 and increased expression of p53, indicating a robust anticancer mechanism .

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.